3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a complex chemical compound known for its intricate molecular structure and significant potential in scientific research. This compound, with its multi-ring systems and various functional groups, can be of substantial interest across different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one involves several steps:
Preparation of Intermediate Compounds: : This may include the formation of the 4-ethoxyphenyl group, the piperazine ring, and the triazolo[4,5-d]pyrimidin-7-yl moiety separately.
Coupling Reactions: : Employing coupling reagents such as EDCI or DCC for amidation between the intermediates.
Cyclization Reactions: : Creating the cyclohexyl group using cyclization agents like sulfuric acid or other strong acids.
Industrial Production Methods
On an industrial scale, high-throughput methods are often employed:
Batch Reactors: : Suitable for controlling reaction parameters like temperature and pressure precisely.
Flow Chemistry: : For continuous synthesis, enhancing the efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Particularly nucleophilic substitution, using reagents like halides or alkoxides.
Major Products Formed
The compound's reactions typically yield:
Alcohols: : By reduction.
Ketones and Carboxylic Acids: : Via oxidation.
Substituted Derivatives: : Through various substitution reactions.
Scientific Research Applications
3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a versatile compound in research:
Chemistry: : Used in studying reaction mechanisms and synthetic pathways.
Biology: : Investigated for its potential in cell signaling and receptor binding studies.
Medicine: : Explored for its therapeutic potentials, such as antiviral and anticancer properties.
Industry: : Applied in material science for developing novel polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects by:
Molecular Interactions: : Binding to specific molecular targets such as enzymes or receptors.
Pathways Involved: : Modulating biochemical pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparing 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one with similar compounds:
Structural Uniqueness: : The presence of the triazolo[4,5-d]pyrimidin ring system sets it apart.
Analogous Compounds: : Similar compounds include those with piperazine and triazolopyrimidin cores but differing in substituent groups.
This compound is a powerhouse of potential in multiple scientific disciplines. Any specific questions or other compounds you're curious about?
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O2/c1-2-34-21-11-9-20(10-12-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)13-8-19-6-4-3-5-7-19/h9-12,18-19H,2-8,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAOBIBXKOXGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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